3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
3,4,5-Triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a triethoxybenzoyl moiety at the N-terminal. This compound belongs to a class of heterocyclic molecules widely investigated for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-5-14-19-20-17(25-14)18-16(21)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHVZNAMLALYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate reagent.
Attachment of the Thiadiazole Ring to the Benzamide Core: The thiadiazole ring is then attached to the benzamide core through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with the thiadiazole ring.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through an alkylation reaction, where ethyl iodide or ethyl bromide is used as the alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of glutaminase, an enzyme that plays a key role in glutamine metabolism. By inhibiting glutaminase, the compound disrupts the production of glutathione, a critical antioxidant in cells. This leads to an increase in reactive oxygen species, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Lipophilicity: The triethoxy derivative’s higher logP (predicted from density and substituents) suggests superior membrane permeability compared to methoxy or amino analogs .
- Solubility: Sulfamoyl and amino groups improve aqueous solubility but may reduce blood-brain barrier penetration .
Biological Activity
3,4,5-Triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 354995-07-6) is a compound that has garnered attention for its potential biological activities. It features a complex molecular structure characterized by the presence of a thiadiazole moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.45 g/mol
- CAS Number : 354995-07-6
The biological activity of this compound is believed to be linked to its ability to inhibit specific kinases associated with cancer progression. Research indicates that derivatives of benzamide with thiadiazole structures can selectively inhibit the activity of epidermal growth factor receptor (EGFR) and HER2 kinases, which are crucial targets in cancer therapy .
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SK-BR-3 (HER2-positive breast cancer), A549 (lung cancer), and H1975 (lung cancer).
- Findings : The compound showed potent inhibitory effects on SK-BR-3 cells compared to healthy breast cells (MCF-10A), indicating selective toxicity towards cancerous cells .
Antimicrobial Activity
The compound's thiadiazole structure is associated with antimicrobial properties. Research has shown that derivatives containing this moiety can exhibit activity against a range of bacterial and viral pathogens. For instance:
- Activity Against Viruses : Compounds derived from similar structures have been evaluated for antiviral activity against influenza viruses and showed promising results .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The compound can be synthesized via cyclization of benzoylisothiocyanate derivatives with thiosemicarbazide in dry acetonitrile, followed by alkylation or ethoxy substitution . For efficiency, microwave-assisted synthesis under solvent-free conditions significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yields. Key steps include Schiff base formation using aromatic aldehydes and catalytic glacial acetic acid, with structural confirmation via IR, NMR, and mass spectrometry .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., SHELXL refinement software for single-crystal analysis) .
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H-NMR signals for ethoxy groups at δ 1.2–1.4 ppm and thiadiazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS peaks at m/z 405.2 [M+H]⁺) .
Advanced: How can researchers reconcile discrepancies in reported biological activities (e.g., anticancer vs. insecticidal effects)?
Answer:
Activity variations arise from assay models, substituent modifications, and target specificity. For example:
- Anticancer activity (GI₅₀ = 2–10 µM against SK-MEL-2, HL-60) is linked to pro-apoptotic mechanisms (caspase-3 activation) and ERK/AKT pathway inhibition .
- Insecticidal effects (e.g., 80% mortality in Spodoptera littoralis) correlate with cyanomethylene substituents disrupting acetylcholinesterase .
Methodology : Use comparative dose-response assays (MTT for cytotoxicity, enzyme inhibition kinetics for target specificity) to isolate mechanisms .
Advanced: What strategies improve structure-activity relationship (SAR) studies for thiadiazole-benzamide hybrids?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring to enhance cytotoxicity .
- Heterocyclic hybridization : Attach pyridine or morpholine moieties to improve 15-lipoxygenase (15-LOX) inhibition (IC₅₀ = 0.8–1.2 µM) .
- Pharmacophore modeling : Use Schrödinger’s QikProp to predict ADMET properties and prioritize compounds with logP < 5 and PSA < 140 Ų .
Advanced: How can molecular docking elucidate the compound’s mechanism of action?
Answer:
Docking studies (e.g., AutoDock Vina) identify binding poses in target proteins:
- Anticancer activity : High-affinity binding to EGFR (ΔG = −9.2 kcal/mol) via hydrogen bonds with thiadiazole-N and benzamide carbonyl .
- Enzyme inhibition : 15-LOX inhibition involves hydrophobic interactions with Leu607 and π-stacking with Phe721 .
Validation : Cross-correlate docking scores with experimental IC₅₀ values and site-directed mutagenesis data.
Basic: What in vitro assays are recommended for evaluating anticancer potential?
Answer:
- MTT assay : Quantifies cell viability (e.g., 48-hour exposure to 1–100 µM compound) .
- Flow cytometry : Measures apoptosis (Annexin V/PI staining) and cell cycle arrest (G0/G1 phase arrest via p21 upregulation) .
- Western blotting : Confirms pathway modulation (e.g., reduced ERK phosphorylation) .
Advanced: What challenges arise when translating in vitro activity to in vivo models?
Answer:
- Bioavailability : Poor solubility (logS = −4.2) limits oral absorption; consider PEGylation or nanoformulation .
- Metabolic stability : Hepatic microsomal assays reveal rapid CYP3A4-mediated oxidation; design prodrugs with ethyl ester protection .
- Toxicity : Screen for off-target effects (e.g., hERG inhibition) using patch-clamp electrophysiology .
Basic: How can purity and stability be monitored during synthesis?
Answer:
- TLC/HPLC : Use silica-gel GF254 plates (CHCl₃/EtOH, 3:1) or C18 columns (ACN:H₂O, 70:30) to track intermediates .
- Stability studies : Store compounds at −20°C under nitrogen; monitor degradation via ¹H-NMR (disappearance of ethoxy peaks) .
Advanced: What enzymatic targets are plausible for this compound beyond oncology?
Answer:
- Antimicrobial : Inhibits dihydropteroate synthase (IC₅₀ = 1.5 µM) via sulfonamide mimicry .
- Antioxidant : Scavenges ABTS•+ radicals (EC₅₀ = 12 µM) through thiadiazole-mediated electron transfer .
- Antidiabetic : Targets α-glucosidase (40% inhibition at 10 µM) via hydrophobic interactions .
Advanced: How can apoptosis and necrosis be distinguished in mechanistic studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
